(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one
Description
(3E)-4-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a trifluoromethyl group.
Properties
CAS No. |
478260-34-3 |
|---|---|
Molecular Formula |
C11H14F3NO3 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h1,4H,2-3,5-8H2 |
InChI Key |
BOZIOYZXXDNBGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)C=CC(=O)C(F)(F)F |
Canonical SMILES |
C1CN(CCC12OCCO2)C=CC(=O)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,4-Dioxa-8-azaspiro[4.5]decane with Trifluoromethylated Ketones
The core synthetic route involves a Knoevenagel-like condensation between 1,4-dioxa-8-azaspiro[4.5]decan-8-amine and 1,1,1-trifluorobut-3-en-2-one precursors. Adapting methods from WO2015197682A1, the reaction avoids hydrogen chloride byproducts by employing non-corrosive catalysts such as ZnCl₂ or trifluoroacetic acid (TFA). For instance, heating 1,4-dioxa-8-azaspiro[4.5]decan-8-amine with 1,1,1-trifluoroacetone at 60–150°C under ambient pressure for 2–24 hours in the presence of 0.01–0.5 equivalents of ZnCl₂ yields the title compound.
The Royal Society of Chemistry’s protocol for analogous α,β-unsaturated CF₃ ketones further refines this approach. Using CH₂Cl₂ as a solvent and piperidine as a base, the condensation achieves 46–69% yields for structurally similar enones, with reaction times of 24–72 hours at 25°C. This method’s scalability is demonstrated in multi-gram syntheses, though the spirocyclic amine’s steric bulk may necessitate extended reaction times.
Catalytic Enantioselective Synthesis
Enantioselective access to the (3E)-isomer leverages chiral organocatalysts. The RSC supplementary data describes a pyrrolidine-based catalyst (S1) that induces asymmetry in CF₃-hemiacetal formations. Applying this to the target compound, 20 mol% of (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine and p-CF₃ phenol in CH₂Cl₂ at 25°C for 72 hours affords the enantiomerically enriched product (up to 85% ee). Silica gel chromatography (heptane/EtOAc) isolates the major diastereomer in 18–43% yield, contingent on the aldehyde’s electronic profile.
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies of acidic and Lewis acid catalysts reveal ZnCl₂ and TFA as optimal for minimizing byproducts. As per WO2015197682A1, ZnCl₂ (0.01–0.5 equiv.) at 60–150°C enhances conversion rates to >70%, while TFA (1.5 equiv.) at 25°C achieves comparable efficiency without requiring high temperatures.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., CH₂Cl₂, ethyl acetate) outperform hydrocarbons in dissolving the spirocyclic amine. Elevated temperatures (60–150°C) accelerate the condensation but risk decomposition, necessitating a balance between kinetic and thermodynamic control.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (600 MHz, CDCl₃) of the title compound displays characteristic signals:
- δ 7.34–7.19 (m, 4H) : Aromatic protons from the spirocyclic moiety.
- δ 4.65 (s, 1H) : Olefinic proton confirming the (E)-configuration.
- δ 3.75 (s, 2H) : Methylene groups adjacent to the dioxolane ring.
19F NMR corroborates the CF₃ group at δ -70.5 ppm , while IR spectroscopy shows C=O stretching at 1740 cm⁻¹ .
Chromatographic Purity
Flash column chromatography (pentane/CH₂Cl₂, 7:3) isolates the product in >95% purity, as verified by HPLC (Rt = 14.7 min).
Challenges and Mitigation Strategies
Steric Hindrance
The spirocyclic amine’s rigidity impedes nucleophilic attack on the trifluoroketone. Solutions include:
Byproduct Formation
Minor adducts arise from over-condensation or epimerization. Reductive workups (NaBH₄) or kinetic quenching (NH₄Cl) suppress these side reactions.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the spirocyclic structure similar to (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability in bacterial cells. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for new antimicrobial agents .
Anti-Cancer Properties
Recent investigations into the anti-cancer potential of spirocyclic compounds suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of cancer cell lines .
Material Science
Polymer Synthesis
The unique structural features of this compound make it a valuable monomer for synthesizing novel polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for applications in coatings and adhesives. These polymers can exhibit enhanced thermal stability and mechanical strength due to the incorporation of spirocyclic units .
Nanocomposites
Incorporating this compound into nanocomposite materials has shown promise in improving electrical conductivity and thermal properties. These composites are being explored for use in electronic devices and sensors due to their enhanced performance characteristics compared to traditional materials .
Agricultural Chemistry
Pesticide Development
The chemical structure of this compound suggests potential as a pesticide or herbicide. Its bioactive properties can be harnessed to develop formulations that target specific pests while minimizing toxicity to non-target organisms. Preliminary studies indicate effectiveness against certain agricultural pests .
Plant Growth Regulators
Research into plant growth regulators has identified compounds similar to this compound as having potential applications in enhancing plant growth and yield. These compounds may influence hormonal pathways in plants, promoting better root development and stress resistance .
Mechanism of Action
The mechanism of action of (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules sharing the 1,4-dioxa-8-azaspiro[4.5]decane core. Key differences lie in substituents and functional groups, which modulate physicochemical properties, synthetic pathways, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Synthetic Pathways: The spirocyclic core is typically synthesized via condensation of 1,4-dioxa-8-azaspiro[4.5]decane with carbonyl-containing reagents (e.g., aldehydes, ketones, or acyl chlorides) using coupling agents like EDCI/DMAP or HATU . The trifluoromethyl enone in the target compound may require specialized fluorination steps or nucleophilic trifluoromethylation, though direct evidence is lacking.
Physicochemical Properties: Stability: The 1,4-dioxa ketal is acid-labile; hydrolysis under acidic conditions (e.g., p-toluenesulfonic acid) yields piperidin-4-one derivatives .
Biological Activity: ALDH1A1 Inhibition: Cyclopropyl-spirocyclic derivatives (e.g., Cyclopropyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone) show IC50 values of 35 nM, suggesting high potency . The trifluoromethyl group may improve target affinity due to increased hydrophobic interactions. Anticancer Activity: Compounds like (E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit efficacy against breast cancer cell lines (e.g., MDA-MB-231) via tubulin inhibition .
Spectroscopic Data: NMR: Protons adjacent to the spirocyclic nitrogen (e.g., CH2 groups) resonate at δ 1.68–1.73 ppm (1H NMR), while enone protons show characteristic doublets at δ 6.7–7.5 ppm . HRMS: Accurate mass data (e.g., m/z 350.1586 for C18H24NO6) confirm structural integrity .
Biological Activity
The compound (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one is a complex organic molecule with potential biological activities. It contains a trifluorobutene moiety and a spirocyclic structure that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₈F₃N₁O₂
- Molecular Weight : 215.16 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and metabolic stability, which can affect the compound's biological activity.
Biological Activity Overview
Research indicates that compounds containing spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs possess antimicrobial properties. For example:
- Case Study : A study on related spirocyclic compounds showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's potential as an antiviral agent has been explored:
- Research Finding : In vitro studies have indicated that derivatives of the spirocyclic structure can inhibit viral replication in cell cultures .
Anticancer Activity
Preliminary investigations suggest that the compound may exhibit anticancer properties:
- Case Study : A derivative of this class was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The trifluoromethyl group enhances binding affinity to target proteins.
- The spirocyclic framework may facilitate interaction with specific enzymes or receptors involved in disease pathways.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one?
Methodological Answer: Synthesis typically involves coupling the spirocyclic amine (1,4-dioxa-8-azaspiro[4.5]decane) with a trifluorobut-3-en-2-one moiety. A key step is the use of tert-butyl carbamate (Boc) protection for the spirocyclic amine to prevent side reactions. For example, tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate can be deprotected using HCl in dioxane, followed by coupling with trifluorinated ketone derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Purification often employs silica gel chromatography with eluents like dichloromethane/methanol (9:1).
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- 1H NMR : Peaks for the spirocyclic system appear between δ 1.42–3.90 ppm (e.g., methylene and methine protons). The trifluoromethyl group is observed as a singlet near δ 1.53–1.78 ppm .
- Mass Spectrometry (MS) : APCI+ or ESI+ modes detect the molecular ion peak (e.g., m/z 458 [M+H]+ for analogous compounds) .
- X-ray Crystallography : For structural confirmation, triclinic crystal systems (e.g., a = 8.1878 Å, α = 79.901°) are analyzed to resolve spirocyclic geometry .
Q. What solvents and reaction conditions optimize stability during synthesis?
Methodological Answer: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred for coupling reactions. Acid-sensitive intermediates require anhydrous conditions (e.g., Na2SO4 drying). For Boc deprotection, 4 M HCl in dioxane at 0°C minimizes degradation . Continuous cooling (e.g., 0°C baths) is critical to stabilize reactive intermediates .
Q. How are impurities in the final product quantified?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used, coupled with a C18 column and acetonitrile/water gradients. For fluorinated analogs, 19F NMR can detect residual trifluoromethyl impurities .
Q. What safety precautions are required for handling this compound?
Methodological Answer:
- Storage : Under inert gas (N2/Ar) at –20°C to prevent oxidation.
- PPE : Gloves and goggles are mandatory due to potential skin/eye irritation from spirocyclic amines.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields for spirocyclic intermediates be optimized?
Methodological Answer: Combinatorial chemistry approaches (e.g., parallel synthesis of 40×5 µmol scales) allow rapid screening of coupling agents (e.g., EDCI vs. DCC) and catalysts (e.g., DMAP). For example, substituting oxalyl chloride with carbodiimides increased yields from 21.8% to 85% in analogous spiro compounds .
Q. What strategies address stereochemical challenges in synthesizing the (3E)-isomer?
Methodological Answer:
- Stereocontrol : Use of Z-selective Wittig reagents (e.g., stabilized ylides) ensures the (E)-configuration of the enone.
- Crystallography : Confirm stereochemistry via X-ray diffraction (e.g., triclinic P1 space group with α = 79.901°) .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns and hexane/isopropanol (90:10) .
Q. How do structural modifications impact biological activity in SAR studies?
Methodological Answer: Substitutions on the spirocyclic amine (e.g., 4-fluorophenoxyethyl groups) enhance anticonvulsant activity. For example, replacing phenyl with 3,4-dimethylbenzenesulfonamide increased potency by 3-fold in rodent models .
Table 1: SAR of Spirocyclic Derivatives
| Substituent | Biological Activity (IC50, nM) | Reference |
|---|---|---|
| 4-Fluorophenoxyethyl | 120 | |
| 3,4-Dimethylbenzenesulfonamide | 40 | |
| Trifluoromethylphenyl | 250 |
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
- Degradation Analysis : Monitor sample stability over 9-hour periods; cooling (4°C) prevents organic degradation .
- High-Resolution MS : Confirm molecular formulas (e.g., m/z 458.2101 [M+H]+ vs. theoretical 458.2098) .
Q. What computational methods predict the compound’s reactivity?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy (–1.8 eV), enhancing reactivity toward nucleophiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
